6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
Molecular Geometry and Bonding Analysis
The molecular structure of 6-bromo-3,7-dimethyl-3H-triazolo[4,5-b]pyridine features a fused bicyclic system comprising a pyridine ring and a 1,2,3-triazole ring. The core structure adopts a planar geometry, with the triazole ring (positions 1–3) fused to the pyridine ring (positions 4–6 and 7–9) at the 4,5-b positions. The bromine atom occupies position 6 on the pyridine ring, while methyl groups are attached to position 3 of the triazole ring and position 7 of the pyridine ring.
Bond length analysis reveals characteristic shortening of the C–N bonds within the triazole ring (1.31–1.34 Å) compared to typical single bonds, indicative of electron delocalization. The C–Br bond at position 6 measures approximately 1.89 Å, consistent with sp²-hybridized carbon-bromine interactions. Steric effects from the 3- and 7-methyl groups introduce minor distortions in bond angles, with the N1–C2–N3 angle in the triazole ring narrowing to 104.5° due to methyl substitution.
| Bond/Length | Value (Å) | Bond/Angle | Value (°) |
|---|---|---|---|
| C6–Br | 1.89 | N1–C2–N3 | 104.5 |
| N2–C3 (triazole) | 1.33 | C4–C5–C6 (pyridine) | 119.8 |
| C7–CH3 | 1.47 | C3–N4–C5 | 108.2 |
Properties
IUPAC Name |
6-bromo-3,7-dimethyltriazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-4-5(8)3-9-7-6(4)10-11-12(7)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXCJQBOVHJBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)N(N=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of Pyridine Derivatives
This approach starts with substituted pyridine compounds bearing bromine and methyl groups, which are then transformed into the fused triazolopyridine system through oxidative cyclization.
Preparation of 2-Amino-3,5-dibromo-4-methylpyridine:
The initial step involves halogenation of methylpyridine derivatives to introduce bromine atoms at specific positions, typically using N-bromosuccinimide (NBS) under controlled conditions, often under microwave irradiation for efficiency.Formation of Formimidamide Intermediate:
Reacting 2-amino-3,5-dibromo-4-methylpyridine with a suitable formylating agent such as N,N-dimethylformamide-dimethyl acetal (DMF-DMA) yields an amidine intermediate, which acts as a precursor for cyclization.Cyclization to Triazolopyridine:
The amidine undergoes oxidative cyclization using oxidants like (diacetoxyiodo)benzene (PIDA) in trifluoroethanol, forming the fused heterocyclic core. Alternatively, N-bromosuccinimide can serve as an oxidant under microwave conditions, facilitating bromination at the pyrazole ring during cyclization.
2-Amino-3,5-dibromo-4-methylpyridine + DMF-DMA → Amidino intermediate
Amidino intermediate + oxidant (PIDA or NBS) → 6-bromo-3,7-dimethyl-[1,2,3]triazolo[4,5-b]pyridine
- High yield and scalability.
- Avoids the use of palladium catalysts.
- Compatible with large-scale synthesis.
Synthesis via Nucleophilic Substitution and Cyclization
This method involves initial nucleophilic substitution on pyridine derivatives, followed by cyclization to form the fused heterocycle.
Preparation of 2-Amino-3,5-dibromo-4-methylpyridine:
As above, halogenation of methylpyridine derivatives.Formation of N'-substituted Formimidamide:
Reacting the pyridine with a directing group such as 1,1-dimethoxy-N,N-dimethylmethanamine yields a formimidamide derivative, which facilitates subsequent cyclization.Oxidative Cyclization:
Using oxidants like (diacetoxyiodo)benzene or N-bromosuccinimide, the amidine intermediate cyclizes to form the triazolopyridine ring system.Optional Bromination:
Bromination at specific positions (e.g., C(4)) can occur during cyclization, especially under microwave irradiation with N-bromosuccinimide, leading to the desired brominated compound.
2-Amino-3,5-dibromo-4-methylpyridine + directing group → Formimidamide intermediate
Formimidamide + oxidant (PIDA or NBS) → 6-bromo-3,7-dimethyl-[1,2,3]triazolo[4,5-b]pyridine
- Efficient formation of the heterocyclic core.
- Suitable for large-scale manufacturing.
- Avoids transition metal catalysts.
Alternative Synthesis via Oxidative Cyclization of Tetrazine Precursors
Recent research explores the synthesis of related heterocycles via oxidation of tetrazine derivatives, which can be adapted for the target compound.
Preparation of Disubstituted Tetrazines:
Starting from 3,6-disubstituted 1,2,4,5-tetrazines bearing methyl and bromine substituents.Oxidative Cyclization:
Using oxidants like (diacetoxyiodo)benzene or N-bromosuccinimide under heating, tetrazines cyclize to form fused heterocycles, including triazolopyridines.Functionalization:
Bromination can be introduced during oxidation or via subsequent halogenation steps.
Disubstituted tetrazine + oxidant → Fused heterocycle (triazolopyridine derivative)
- Novel approach with potential for diverse substitution patterns.
- High yields reported for related compounds.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Oxidants | Key Features | Yield Range | Scale Adaptability |
|---|---|---|---|---|---|---|
| Cyclization of Pyridine Derivatives | 2-Amino-3,5-dibromo-4-methylpyridine | DMF-DMA, NBS, PIDA | NBS, PIDA | High yield, no palladium, scalable | 10–86% | Yes |
| Nucleophilic Substitution & Cyclization | Similar pyridine derivatives | Formimidamide reagents | NBS, PIDA | Efficient, large scale | 15–80% | Yes |
| Tetrazine Oxidation | 3,6-Disubstituted Tetrazines | Various oxidants | (Diacetoxyiodo)benzene, NBS | Novel, high potential | 10–86% | Experimental |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Cyclization: Reagents like azides or hydrazines can be used for cyclization reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while cyclization can result in the formation of fused heterocyclic compounds.
Scientific Research Applications
6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 1187386-21-5)
- Structure : Ethyl group at position 3 instead of methyl.
- Synthesis: Similar methods involving cyclization of cyanoacetamides, with ethylation steps requiring tailored catalysts .
5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine (CAS 27582-23-6)
- Structure : Methyl at position 5 instead of 7; lacks bromine.
- Impact: Reduced molecular weight (134.14 g/mol vs.
- Bioactivity : Demonstrates anticonvulsant and cardiovascular activities, highlighting positional sensitivity in pharmacological effects .
7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine (CAS 1887072-24-3)
Core Scaffold Modifications
[1,2,3]Triazolo[4,5-c]pyridine Derivatives
- Structure : Triazole fused to pyridine at different positions.
- Bioactivity : Exhibits tranquilizing and antidepressant effects, contrasting with the anti-inflammatory properties of [4,5-b] analogs .
Pyrazolo[4,3-b]pyridines
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility | Key Substituents |
|---|---|---|---|---|
| 6-Bromo-3,7-dimethyl-triazolopyridine | 231.06 | ~2.5 | Low | Br (C6), CH₃ (C3, C7) |
| 6-Bromo-3-ethyl-triazolopyridine | 227.06 | ~3.0 | Very low | Br (C6), C₂H₅ (C3) |
| 5-Methyl-triazolopyridine | 134.14 | ~1.2 | Moderate | CH₃ (C5) |
| 7-Bromo-5-amine-triazolopyridine | 214.02 | ~1.8 | Moderate | Br (C7), NH₂ (C5) |
*Estimated based on substituent contributions.
Biological Activity
6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C7H7BrN4 and a molecular weight of 227.06 g/mol. It belongs to the triazolo-pyridine class of compounds, which are notable for their diverse biological activities. This article provides a comprehensive review of the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
- CAS Number : 1799975-72-6
- Molecular Formula : C7H7BrN4
- Molecular Weight : 227.06 g/mol
Structural Characteristics
The compound features a triazole ring fused to a pyridine ring, which contributes to its unique reactivity and biological profile. The presence of bromine and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Properties
Research has indicated that derivatives of triazolo-pyridines exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs can effectively inhibit the growth of Chlamydia trachomatis, a common sexually transmitted infection. The selectivity towards Chlamydia suggests that these compounds could be developed into targeted therapies without affecting host cell viability .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Bromo-3,7-dimethyl-3H-triazolo | Chlamydia trachomatis | 64 μg/mL |
| ACP1a | N. meningitidis | 64 μg/mL |
| ACP1b | H. influenzae | 32 μg/mL |
The mechanism by which these compounds exert their antimicrobial effects involves interference with bacterial growth processes. For example, they may disrupt the formation of chlamydial inclusions in infected cells, leading to altered morphology and impaired replication . Additionally, some studies have suggested that these compounds may activate specific bacterial enzymes that are crucial for survival.
Toxicity and Safety Profile
In evaluating the safety profile of 6-bromo-3,7-dimethyl-3H-triazolo[4,5-b]pyridine and its derivatives, preliminary tests have indicated mild toxicity towards mammalian cell lines. Notably, these compounds have shown non-mutagenic properties in Drosophila melanogaster assays, suggesting a favorable safety profile for potential therapeutic use .
Case Study 1: Antichlamydial Activity
In a study focusing on the antichlamydial activity of various triazolo-pyridine derivatives, it was found that certain modifications to the chemical structure significantly enhanced activity against C. trachomatis. The introduction of electron-withdrawing groups at specific positions on the aromatic ring was crucial for increasing potency .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict how 6-bromo-3,7-dimethyl-3H-triazolo[4,5-b]pyridine interacts with target proteins involved in bacterial metabolism. These studies provide insights into binding affinities and help identify lead compounds for further development .
Q & A
Q. What are the common synthetic routes for preparing 6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine and its derivatives?
The synthesis typically involves:
- Diazotization : Starting from pyridine-3,4-diamine, treatment with NaNO₂ under acidic conditions forms the triazolo[4,5-b]pyridine core .
- Nucleophilic substitution : Reacting the triazolo intermediate with chloroacetonitrile in DMF and triethylamine yields cyano-substituted derivatives (e.g., 78% yield for 2-4a) .
- Knoevenagel condensation : Derivatives are further functionalized by reacting intermediates with aldehydes in toluene under reflux, producing acrylonitrile analogs (exclusive E-isomers) .
Q. How can regioselectivity be controlled during cycloaddition reactions involving triazolopyridine precursors?
Regioselectivity in 1,3-dipolar cycloadditions (e.g., with pyridynes and azides) is influenced by steric and electronic factors. For example, 2,3-pyridyne reacts with azides to preferentially form 3H-[1,2,3]triazolo[4,5-b]pyridine derivatives, as observed in low-to-moderate yields (20–50%) .
Q. What purification techniques are effective for isolating triazolopyridine derivatives?
- Column chromatography : Silica gel columns with gradients of ethyl acetate/hexane or DCM/MeOH (e.g., 4:1 with 1% triethylamine) are widely used .
- Acid-base partitioning : Crude products are often partitioned between DCM and NaOH or NaHCO₃ to remove unreacted amines or acids .
Q. Which spectroscopic methods are critical for characterizing triazolopyridine derivatives?
- ¹H/¹³C NMR : Key for confirming substitution patterns (e.g., methyl groups at δ ~2.4 ppm, aromatic protons at δ 7–9 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weights (e.g., [M+H]⁺ peaks) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize triazolopyridine derivatives for antiproliferative activity?
- Scaffold modification : Replacing benzotriazole with 3H-triazolo[4,5-b]pyridine improves steric compatibility with tubulin, enhancing microtubule destabilization .
- Substituent effects : Electron-withdrawing groups (e.g., Br at position 6) increase cytotoxicity, while bulky groups reduce binding affinity .
Q. What computational strategies support the design of triazolopyridine-based antimicrotubule agents?
Molecular docking and dynamics simulations model interactions with tubulin’s colchicine-binding site. For example, triazolopyridine-acrylonitrile derivatives show hydrogen bonding with β-tubulin residues (Asn258, Lys352), guiding lead optimization .
Q. How are Suzuki-Miyaura couplings applied to functionalize triazolopyridine scaffolds?
- Protocol : React 6-bromo-triazolopyridine with aryl/heteroaryl boronic esters (e.g., spiro[indoline-3,4'-piperidine]-2-one boronate) under Pd catalysis (Pd(OAc)₂, SPhos ligand) in toluene/EtOH at reflux (yields: 50–80%) .
- Application : Generates biaryl derivatives for kinase inhibition (e.g., c-Met inhibitors with IC₅₀ < 100 nM) .
Q. What biological targets are associated with triazolopyridine derivatives?
Q. How can photocytotoxic activity be engineered into triazolopyridine derivatives?
Introducing methoxy or nitro groups enhances light-activated ROS generation. For example, (7-amino-5-methyl-3-phenyl-triazolopyridin-6-yl)methanol derivatives exhibit IC₅₀ < 10 µM under UV irradiation .
Q. How should researchers address contradictory data in substituent effects on biological activity?
- Case study : Methyl groups on triazolopyridine improve solubility but may reduce tubulin binding. Resolve via systematic variation (e.g., 6-CH₃ vs. 7-CH₃) and in vitro profiling (IC₅₀, pharmacokinetics) .
- Validation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity, cell viability assays) .
Key Notes
- Methodological Focus : Answers emphasize experimental protocols, data interpretation, and validation strategies.
- Advanced Topics : Include target validation, computational modeling, and mechanistic studies to reflect research depth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
